Z-L-glutamic acid gamma-methyl ester alpha-N-hydroxysuccinimide ester

Description

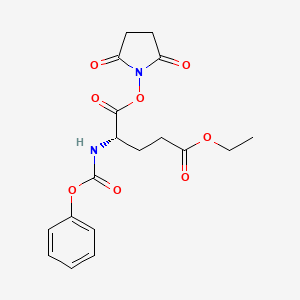

Z-L-Glutamic acid gamma-methyl ester alpha-N-hydroxysuccinimide ester (CAS: 39538-31-3) is a protected glutamic acid derivative widely used in peptide synthesis and bioconjugation. Its structure includes:

- Z-group (benzyloxycarbonyl): Protects the alpha-amino group, removable via hydrogenolysis .

- Gamma-methyl ester: Stabilizes the gamma-carboxyl group, offering moderate hydrolytic stability .

- Alpha-N-hydroxysuccinimide (NHS) ester: Reacts with primary amines to form stable amide bonds, enabling conjugation to proteins or other amine-containing molecules .

This compound is critical for introducing glutamic acid residues into peptides under controlled conditions, leveraging the NHS ester's high reactivity toward nucleophiles.

Properties

IUPAC Name |

1-O-(2,5-dioxopyrrolidin-1-yl) 5-O-ethyl (2S)-2-(phenoxycarbonylamino)pentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O8/c1-2-26-16(23)11-8-13(17(24)28-20-14(21)9-10-15(20)22)19-18(25)27-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,19,25)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMPTSKUYUOJDQ-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436973 | |

| Record name | CTK8G3860 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39538-31-3 | |

| Record name | CTK8G3860 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Bioconjugation

Overview : Z-Glu-OMe-NHS is primarily utilized for bioconjugation, a process that involves linking biomolecules such as proteins or peptides to surfaces or other molecules.

- Mechanism : The hydroxysuccinimide (NHS) group in the compound reacts with amine groups on proteins, forming stable amide bonds. This reaction is crucial for creating targeted drug delivery systems and enhancing the efficacy of therapeutic agents .

- Applications :

- Targeted Drug Delivery Systems : By attaching drugs to specific biomolecules, researchers can improve the localization and effectiveness of treatments.

- Labeling and Immobilization : The compound facilitates the labeling of proteins for analytical purposes, allowing for better tracking and study of biological processes.

Peptide Synthesis

Overview : Z-Glu-OMe-NHS plays a significant role in peptide synthesis, serving as a key reagent in the formation of peptide bonds.

- Active Ester Method : The compound acts as an active ester, enabling the coupling of unprotected amino acids or peptides with high efficiency. This method is particularly advantageous for synthesizing complex peptide structures that are essential for therapeutic applications .

- Case Studies :

Drug Development

Overview : In pharmaceutical research, Z-Glu-OMe-NHS is employed to enhance the solubility and bioavailability of drug candidates.

- Modification of Pharmaceutical Compounds : The ester form allows for modifications that improve the pharmacokinetic properties of drugs. This is particularly important in developing new medications that require enhanced absorption and distribution within the body .

- Applications in Prodrugs : The compound has been studied as a prodrug form, where it can be converted into an active drug within the body, thereby improving therapeutic outcomes .

Diagnostics

Overview : Z-Glu-OMe-NHS contributes to the development of diagnostic assays by enabling the detection of specific biomolecules.

- Assay Development : Its ability to form stable conjugates with various biomolecules aids in creating assays that can detect diseases or monitor biological processes effectively. These assays are crucial in clinical diagnostics and research settings .

- Biomarker Detection : The compound is utilized in assays designed to identify biomarkers associated with specific diseases, enhancing early diagnosis and treatment strategies.

Research in Neuroscience

Overview : Z-Glu-OMe-NHS is also relevant in neuroscience research, particularly concerning neurotransmitter pathways.

- Neurotransmitter Studies : Researchers utilize this compound to investigate glutamate signaling pathways, which are vital for understanding neurological disorders such as Alzheimer's disease and schizophrenia .

- Potential Treatment Strategies : By studying how this compound interacts with neurotransmitter systems, scientists aim to develop novel treatment approaches for various neurological conditions.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Linking biomolecules for targeted drug delivery | Enhanced efficacy and localization |

| Peptide Synthesis | Facilitating peptide bond formation through active ester methods | Efficient synthesis of complex peptides |

| Drug Development | Modifying drugs to improve solubility and bioavailability | Better pharmacokinetic properties |

| Diagnostics | Developing assays for biomolecule detection | Improved disease detection capabilities |

| Neuroscience Research | Investigating neurotransmitter pathways | Insights into neurological disorders |

Mechanism of Action

The compound exerts its effects through the activation of carboxylic acids, facilitating their reaction with amines to form amide bonds. The N-hydroxysuccinimide group enhances the electrophilicity of the carboxyl group, making it more reactive towards nucleophiles. The molecular targets and pathways involved include the formation of peptide bonds and the modification of protein structures.

Comparison with Similar Compounds

Boc-L-Glutamic Acid Gamma-Tert-Butyl Ester Alpha-N-Hydroxysuccinimide Ester

Glutamic Acid Gamma-Methyl Ester (HMDB0061715)

3-(4-Hydroxyphenyl)propionic Acid NHS Ester

- Structure : Features an NHS ester but replaces the glutamic acid backbone with a phenylpropionic acid moiety.

- Applications: Primarily used for biotinylation and protein labeling, emphasizing the NHS group's versatility beyond amino acid derivatives .

Azelaic Acid Monomethyl Ester

- Structure: A dicarboxylic acid ester (C₁₀H₁₈O₄) without amino acid functional groups.

- Applications : Used in skincare and polymer chemistry, diverging from peptide synthesis .

Key Comparative Data

Biological Activity

Z-L-glutamic acid gamma-methyl ester alpha-N-hydroxysuccinimide ester (often referred to as Z-Glu-OMe-NHS) is a compound that plays a significant role in biochemistry and medicinal chemistry, particularly in the synthesis of peptides and drug design. This article delves into its biological activity, synthesis methods, and relevant case studies that highlight its applications.

Z-Glu-OMe-NHS is an active ester derivative of glutamic acid, which enhances its reactivity in peptide synthesis. The compound is synthesized through the reaction of Z-L-glutamic acid gamma-methyl ester with N-hydroxysuccinimide (NHS), typically facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) in a suitable solvent like dioxane or tetrahydrofuran. This process forms an active ester that can readily react with amines to form stable peptide bonds, making it useful in peptide coupling reactions .

1. Peptide Synthesis

Z-Glu-OMe-NHS is primarily utilized for synthesizing peptides due to its ability to form stable amide bonds. The active ester can couple with various amino acids or peptides, facilitating the formation of complex structures necessary for therapeutic applications. This method is particularly beneficial in creating glutamine-containing peptides, which are crucial for various biological functions and therapeutic strategies .

2. Therapeutic Applications

Research indicates that peptides synthesized using Z-Glu-OMe-NHS exhibit enhanced stability and bioactivity. For instance, studies have shown that glutamine-containing peptides enhance thermal stability, making them suitable for pharmaceutical formulations that require sterilization . Additionally, these peptides have been linked to improved pharmacokinetics, allowing for better absorption and efficacy in clinical settings .

Case Study 1: PEGylation of Peptides

In a study examining the PEGylation of recombinant human proteins, the use of Z-Glu-OMe-NHS facilitated the attachment of polyethylene glycol (PEG) chains to therapeutic proteins. This modification significantly increased the plasma half-life of the proteins, enhancing their therapeutic potential by reducing dosing frequency and improving patient compliance .

| Study | Modification | Outcome |

|---|---|---|

| PEGylation of rhTIMP-1 | Conjugation with PEG via Z-Glu-OMe-NHS | Extended half-life from 1.1 to 28 hours |

| PEGylation of hGH | Conjugation via α-amino residue | 4.5-fold increase in systemic circulation time |

Case Study 2: Stability Enhancement

Another research effort focused on the stability of glutamine-containing dipeptides synthesized using Z-Glu-OMe-NHS. These dipeptides demonstrated superior thermal stability compared to their unmodified counterparts, making them ideal candidates for parenteral delivery systems where temperature control is critical .

Preparation Methods

Synthetic Strategy Overview

The preparation of Z-L-glutamic acid gamma-methyl ester alpha-N-hydroxysuccinimide ester follows a sequential protection-activation approach:

-

Z-Protection of L-Glutamic Acid : Introduction of the carbobenzoxy group to the alpha-amino position.

-

Gamma-Methyl Esterification : Selective esterification of the gamma-carboxyl group with methanol.

-

NHS Activation : Conversion of the alpha-carboxyl group into an N-hydroxysuccinimide ester.

Each step requires precise control to avoid side reactions, such as over-esterification or incomplete protection. Industrial methods prioritize scalability, while laboratory-scale syntheses focus on purity and yield.

Step 1: Z-Protection of L-Glutamic Acid

The alpha-amino group of L-glutamic acid is protected using benzyl chloroformate (Z-Cl) under Schotten-Baumann conditions. This involves reacting L-glutamic acid with Z-Cl in a biphasic system of aqueous sodium hydroxide and an organic solvent (e.g., dioxane or tetrahydrofuran). The reaction proceeds at 0–5°C to minimize racemization:

Key Parameters :

-

Molar Ratio : 1:1.1 (glutamic acid to Z-Cl) ensures complete protection .

-

Temperature : Maintained below 5°C to prevent hydrolysis of Z-Cl .

-

Workup : Acidification with HCl precipitates the product, which is filtered and dried.

This step typically achieves yields of 85–90% with purity >95% after recrystallization from ethanol/water mixtures .

Step 2: Gamma-Methyl Esterification

Selective esterification of the gamma-carboxyl group is achieved using sulfuric acid as a catalyst in methanol. The alpha-carboxyl remains free due to steric and electronic differences between the two carboxyl groups :

Industrial-Scale Protocol (from DE2158562C3) :

-

Reagent Ratios :

-

H₂SO₄ : Glutamic acid = 1.1:1 to 13:1 (molar).

-

Methanol : Glutamic acid = 10:1 to 30:1 (molar).

-

-

Conditions : 20–30°C for 60–120 minutes.

-

Workup : Neutralization with NaOH precipitates Na₂SO₄, which is filtered. The product is isolated by concentrating the filtrate and crystallizing with methanol.

Yield : 70–75% with >90% selectivity for the gamma-methyl ester . Over-esterification to the dimethyl ester is minimized by controlling reaction time and acid concentration.

Step 3: Alpha-N-Hydroxysuccinimide Ester Activation

The alpha-carboxyl group of Z-L-glutamic acid gamma-methyl ester is activated using N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dioxane :

-

Reagents : Equimolar NHS and DCC (10% excess).

-

Conditions : 0–5°C for 12–24 hours under nitrogen.

-

Workup : Filter dicyclohexylurea (DCU), concentrate under vacuum, and recrystallize from ethyl acetate/petroleum ether.

Yield : 80–86% after recrystallization . The product is characterized by melting point (113–114°C) and optical rotation ([α]D = -16° in methanol) .

Optimization and Yield Considerations

Critical Factors :

-

Esterification pH : Neutralization with NaOH must be gradual to prevent saponification of the methyl ester .

-

DCC Purity : Anhydrous conditions are essential to prevent DCC hydrolysis, which reduces activation efficiency .

-

Solvent Choice : Dioxane enhances NHS solubility, while THF accelerates reaction rates but requires lower temperatures .

Side Reactions :

-

Dimethyl Ester Formation : Occurs if methanol is in excess or reaction time is prolonged .

-

Racemization : Mitigated by low temperatures during Z-protection and NHS activation .

Industrial-Scale Production Insights

Patent DE2158562C3 outlines a cost-effective process for gamma-methyl esterification :

-

Neutralization : Alkali metal carbonates (e.g., Na₂CO₃) reduce sulfate waste.

-

Crystallization : Methanol/water mixtures (3:1) yield high-purity product with minimal residual salts.

-

Throughput : Batch reactors handling 100–500 kg of L-glutamic acid achieve 70% overall yield after three steps.

Challenges and Troubleshooting

-

DCU Removal : Incomplete filtration leads to NHS ester contamination. Solution: Use sintered glass funnels and pre-cool solvents .

-

Over-Acidification : Excess H₂SO₄ during esterification degrades the Z group. Solution: Neutralize to pH 7–8 before isolation .

-

Solvent Residues : Ethyl acetate traces in final product. Solution: Rotary evaporation under high vacuum .

Q & A

Basic: What are the key synthetic pathways for preparing Z-L-glutamic acid gamma-methyl ester alpha-N-hydroxysuccinimide ester?

Methodological Answer:

The synthesis typically involves sequential protection and activation steps. First, the gamma-carboxyl group of L-glutamic acid is protected as a methyl ester, often using methanol under acidic conditions. The alpha-amino group is then protected with a benzyloxycarbonyl (Z) group via reaction with benzyl chloroformate. Finally, the alpha-carboxyl group is activated as an N-hydroxysuccinimide (NHS) ester using N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC) . Critical intermediates, such as tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate, are stabilized through selective reductions (e.g., DIBALH) to avoid side reactions .

Basic: How is this compound utilized in bioconjugation experiments?

Methodological Answer:

The NHS ester moiety reacts selectively with primary amines (e.g., lysine residues in proteins or amine-functionalized surfaces) under mildly alkaline conditions (pH 7.5–8.5) to form stable amide bonds. For example, polymer-supported NHS esters are used for fluorescence labeling of biomolecules, where the Z-group ensures orthogonality during multi-step conjugations . Reaction efficiency depends on maintaining anhydrous conditions to prevent premature hydrolysis of the NHS ester .

Basic: What analytical techniques are recommended for characterizing purity and stability?

Methodological Answer:

- HPLC : Reverse-phase chromatography with UV detection (e.g., at 254 nm) is standard for assessing purity (>95% by area normalization) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight and detects hydrolysis byproducts (e.g., free carboxylic acid).

- GC-MS : For methyl ester derivatives, fatty acid methyl ester (FAME) analysis via GC-MS with Wiley library matching ensures structural integrity .

Advanced: How can researchers mitigate hydrolysis of the NHS ester during storage or reaction optimization?

Methodological Answer:

Hydrolysis is minimized by:

- Storing the compound at -20°C in anhydrous solvents (e.g., DMF or DMSO) .

- Using buffered reaction systems (e.g., 0.1 M sodium phosphate, pH 8.0) with controlled temperature (4–25°C) to balance reactivity and stability .

- Monitoring reaction progress via TLC or UV spectroscopy (loss of NHS ester absorbance at 260 nm) .

Advanced: What strategies improve coupling efficiency to low-abundance primary amines in complex mixtures?

Methodological Answer:

- Molar Ratio Optimization : A 5–10-fold excess of NHS ester to amine ensures complete reaction, particularly for low-concentration targets .

- pH Control : Adjusting pH to 8.5 enhances amine nucleophilicity but requires short incubation times (≤2 hours) to minimize hydrolysis .

- Additives : Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate coupling in non-polar solvents .

Advanced: How do structural modifications (e.g., gamma-methyl ester vs. tert-butyl ester) impact reactivity and applications?

Methodological Answer:

- Gamma-Methyl Ester : Provides hydrolytic stability under basic conditions compared to tert-butyl esters, which require acidic deprotection (e.g., TFA) . This makes the methyl ester preferable for aqueous-phase reactions.

- Orthogonality : The Z-group is stable under both acidic and basic conditions, enabling sequential deprotection in multi-functional conjugates .

Advanced: What are the challenges in scaling up enzymatic reactions using this compound?

Methodological Answer:

Enzymatic synthesis (e.g., gamma-glutamyltranspeptidase-catalyzed reactions) faces:

- Substrate Inhibition : High ester concentrations reduce enzyme activity. Fed-batch addition mitigates this .

- Byproduct Formation : Hydrolysis competes with transpeptidation; optimizing temperature (30–37°C) and enzyme-to-substrate ratios improves yields .

Advanced: How can researchers resolve contradictory data in ester hydrolysis kinetics under varying pH conditions?

Methodological Answer:

- Kinetic Modeling : Use pseudo-first-order kinetics to isolate pH-dependent hydrolysis rates. For example, acidic hydrolysis (pH <4) follows esterification reversibility, while basic conditions (pH >10) drive irreversible saponification .

- Validation : Cross-validate via NMR (disappearance of ester peaks) and titration of released carboxylic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.